molecular formula C8H12 B1234291 (z)-1,3-Octadiene

(z)-1,3-Octadiene

Cat. No. B1234291
M. Wt: 108.18 g/mol
InChI Key: RRKODOZNUZCUBN-HSFFGMMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1, 3-Octadiene belongs to the class of organic compounds known as cycloalkenes. These are unsaturated monocyclic hydrocarbons having one endocyclic double bond (Z)-1, 3-Octadiene is considered to be a practically insoluble (in water) and relatively neutral molecule (Z)-1, 3-Octadiene has been primarily detected in saliva.
(Z)-1,3-Octadiene is a cyclic olefin.

Scientific Research Applications

  • Polymerization and Copolymerization : (Z)-1,3-Octadiene is used in various polymerization processes. For instance, it has been utilized in the cyclopolymerization process with metallocene/methylaluminoxane catalysts to produce polymers with specific microstructures (Naga, Shiono, & Ikeda, 1999). Another study discusses the copolymerization of ethylene and 1,7-Octadiene with zirconocene catalysts, demonstrating the versatility of this compound in producing various copolymer structures (Naga & Imanishi, 2002).

  • Catalysis and Hydrogenation : This compound is also significant in catalysis and hydrogenation reactions. A study on the hydrogenation of 1,7-Octadiene using Pd-based catalysts demonstrates its application in refining pyrolysis gasoline, a complex mixture from steam crackers (Gaspar, Santos, Costa, & Silva, 2008). Another example includes the use of phosphinomethyl zirconium(III) complexes as hydrogenation catalysts for 1,3- and 1,5-cyclo-octadiene, showcasing the selectivity and efficiency of these catalysts in hydrogenation processes (Choukroun, Basso-Bert, & Gervais, 1986).

  • Chemical Synthesis and Modification : The compound is also used in the synthesis and modification of various chemical entities. For instance, the spectral phase effects on the nonlinear resonant photochemistry of 1,3-cyclohexadiene in solution were studied, highlighting the potential of this compound in complex chemical reactions (Carroll, Pearson, Florean, Bucksbaum, & Sension, 2006).

  • Advanced Material Development : this compound plays a role in the development of new materials. For instance, its use in the preparation of PtZn alloy nanocluster catalysts for the deep dehydrogenation of n-butane to 1,3-butadiene underlines its importance in material science (Camacho-Bunquin et al., 2018).

properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(1Z,3E)-cycloocta-1,3-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2+

InChI Key

RRKODOZNUZCUBN-HSFFGMMNSA-N

Isomeric SMILES

C1CC/C=C\C=C\C1

SMILES

C1CCC=CC=CC1

Canonical SMILES

C1CCC=CC=CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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